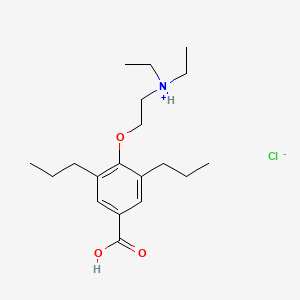![molecular formula C10H11ClN3NaO3 B13746476 Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt CAS No. 33067-78-6](/img/structure/B13746476.png)
Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a triazenyl group attached to a chlorinated methoxyphenyl ring, which is further connected to an acetic acid moiety. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt typically involves the following steps:
Formation of the Triazenyl Group: The triazenyl group can be synthesized by reacting a suitable amine with nitrous acid, followed by coupling with a chlorinated methoxyphenyl derivative.
Attachment to Acetic Acid Moiety: The resulting triazenyl compound is then reacted with acetic acid or its derivatives under controlled conditions to form the desired product.
Conversion to Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazenyl group, potentially converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyphenyl ring.
Reduction: Amines or other reduced forms of the triazenyl group.
Substitution: Various substituted methoxyphenyl derivatives.
科学的研究の応用
Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt involves its interaction with specific molecular targets and pathways. The triazenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
類似化合物との比較
Similar Compounds
Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]: The non-sodium salt form of the compound.
Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, potassium salt: A similar compound with potassium instead of sodium.
Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, lithium salt: Another similar compound with lithium as the counterion.
Uniqueness
The sodium salt form of acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl] offers enhanced solubility in water compared to its non-sodium counterparts. This property makes it more suitable for applications requiring aqueous solutions. Additionally, the presence of the triazenyl group provides unique reactivity and potential biological activities that distinguish it from other similar compounds.
特性
CAS番号 |
33067-78-6 |
|---|---|
分子式 |
C10H11ClN3NaO3 |
分子量 |
279.65 g/mol |
IUPAC名 |
sodium;2-[[(5-chloro-2-methoxyphenyl)diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C10H12ClN3O3.Na/c1-14(6-10(15)16)13-12-8-5-7(11)3-4-9(8)17-2;/h3-5H,6H2,1-2H3,(H,15,16);/q;+1/p-1 |
InChIキー |
ZVWOMTCDGVHASH-UHFFFAOYSA-M |
正規SMILES |
CN(CC(=O)[O-])N=NC1=C(C=CC(=C1)Cl)OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


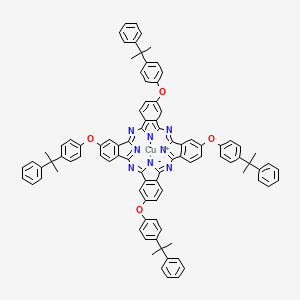
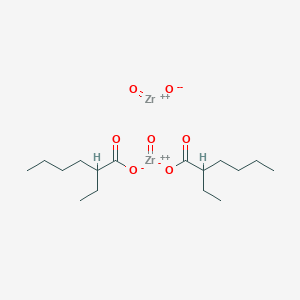
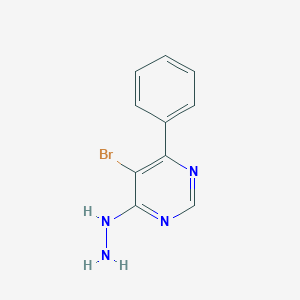

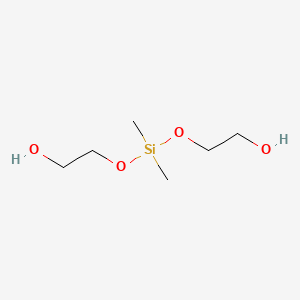
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
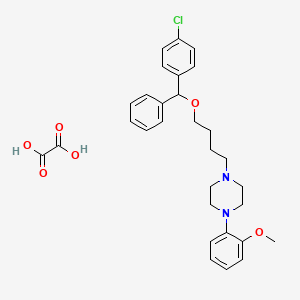
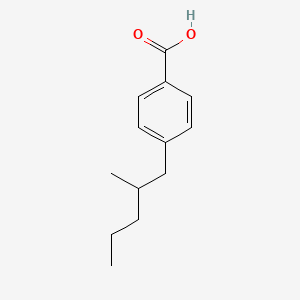
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)

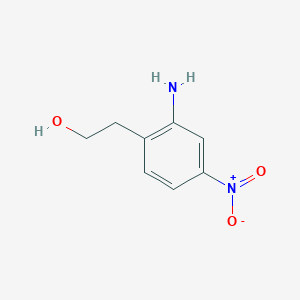
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)

